molecular formula C12H14ClNO B291864 2-chloro-N-cyclopentylbenzamide

2-chloro-N-cyclopentylbenzamide

Cat. No.: B291864
M. Wt: 223.7 g/mol
InChI Key: CPNGSHJWSSUBEM-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopentylbenzamide is a chemical compound with the molecular formula C12H14ClNO and a molecular weight of 223.70 g/mol . It belongs to the class of organic compounds known as benzamides, which are recognized for their versatile applications in medicinal and pharmacological chemistry research . Benzamide derivatives, including those with chloro and cyclopentyl substituents, are frequently investigated as key scaffolds in the development of novel bioactive molecules. Researchers utilize this compound as a valuable chemical intermediate or building block for the synthesis of more complex structures. For instance, structurally related N-cyclopentylbenzamide compounds have been explored in scientific studies for their potential as inhibitors of biological targets, such as thrombin . The presence of both the chloro substituent and the cyclopentyl ring makes this molecule a versatile precursor for further chemical modification and structure-activity relationship (SAR) studies. This product is supplied for research and development purposes exclusively. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.7 g/mol

IUPAC Name

2-chloro-N-cyclopentylbenzamide

InChI

InChI=1S/C12H14ClNO/c13-11-8-4-3-7-10(11)12(15)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,14,15)

InChI Key

CPNGSHJWSSUBEM-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Synthetic Pathways and Methodologies for 2 Chloro N Cyclopentylbenzamide

Established Synthetic Routes

Traditional methods for synthesizing 2-chloro-N-cyclopentylbenzamide primarily rely on direct amide bond formation and the modification of existing benzamide (B126) structures.

Acylation Reactions Involving Cyclopentylamine (B150401) and 2-chlorobenzoyl Chloride

The most direct and conventional method for the synthesis of this compound is the nucleophilic acyl substitution between 2-chlorobenzoyl chloride and cyclopentylamine. In this reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, which is a good leaving group, to form the stable amide bond.

The reaction is typically performed in an inert solvent, and a base is often added to neutralize the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

General Reaction Scheme:

Acylation Reaction

Ring-Substitution and Functionalization Strategies on Benzamide Scaffolds

An alternative to building the molecule from its constituent parts is to modify a pre-existing benzamide scaffold. This can be achieved through electrophilic aromatic substitution or directed ortho-metalation.

Electrophilic Aromatic Substitution: Starting with N-cyclopentylbenzamide, a chloro group can be introduced onto the benzene (B151609) ring. libretexts.org The amide group is an ortho-, para-directing group. However, this method often results in a mixture of ortho- and para-substituted products, necessitating purification to isolate the desired 2-chloro isomer. The reaction typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the chlorine. libretexts.org

Directed ortho-Metalation (DoM): A more regioselective method is Directed ortho-Metalation (DoM). wikipedia.org In this strategy, the amide group directs the deprotonation of the ortho-position of the aromatic ring by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgbaranlab.org The resulting aryllithium intermediate is then quenched with an electrophilic chlorine source (e.g., hexachloroethane) to install the chlorine atom specifically at the 2-position. wikipedia.orgacs.org This method provides excellent control over the regiochemistry, avoiding the formation of the para-isomer. baranlab.orguwindsor.ca The secondary amide itself can act as a directed metalation group (DMG), coordinating the lithium to facilitate the ortho-deprotonation. acs.orguwindsor.ca

Method Starting Material Reagents Advantage Disadvantage
Electrophilic Aromatic SubstitutionN-cyclopentylbenzamideCl₂, FeCl₃/AlCl₃Readily available starting material. libretexts.orgPoor regioselectivity, mixture of isomers. libretexts.org
Directed ortho-MetalationN-cyclopentylbenzamide1. n-BuLi, 2. C₂Cl₆High regioselectivity for ortho-product. wikipedia.orgbaranlab.orgRequires cryogenic temperatures and strong base.

Exploration of Novel Synthetic Approaches

Recent advances in organic synthesis have opened new avenues for the construction of complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions for Benzamide Derivatives

Modern cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful alternative for forming the crucial C-N bond. youtube.comorganic-chemistry.orgcapes.gov.br This palladium-catalyzed reaction can couple an aryl halide (2-chlorobenzoyl chloride or a derivative) with an amine (cyclopentylamine). youtube.comorganic-chemistry.org The use of bulky, electron-rich phosphine (B1218219) ligands is critical for the efficiency of the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination steps. youtube.com This method is valued for its broad substrate scope and functional group tolerance. nih.gov

Hypothetical Buchwald-Hartwig Amination Route:

Buchwald-Hartwig Amination

Electrophilic Activation Strategies for Amide Functionalization

While amides are generally stable, they can be rendered more reactive through electrophilic activation. This approach can facilitate modifications that are otherwise challenging. For instance, treatment of a secondary amide with a powerful electrophile like triflic anhydride (B1165640) can generate a highly reactive nitrilium ion intermediate. This intermediate could then be subjected to various nucleophilic attacks, although this strategy is more commonly used for other types of amide functionalization rather than direct synthesis.

Multicomponent Reaction Methodologies for Cyclopentyl and Chloro-substituted Benzamide Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, offer a highly efficient synthetic route.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a prominent MCR that could potentially be adapted to synthesize this compound. thieme-connect.de A hypothetical Ugi reaction could involve 2-chlorobenzoic acid, cyclopentyl isocyanide, an aldehyde, and an amine. The initial product would be an α-acylamino amide, which would then require subsequent chemical steps to be converted into the target molecule. beilstein-journals.org The reaction is known for its high atom economy and ability to rapidly generate molecular complexity. thieme-connect.debeilstein-journals.org

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves an isocyanide, a carboxylic acid, and a carbonyl compound to yield an α-acyloxy amide. wikipedia.orgresearchgate.netorganic-chemistry.org One could envision a pathway where 2-chlorobenzoic acid, an aldehyde, and cyclopentyl isocyanide react to form a Passerini product. wikipedia.org This adduct would then require further modification to arrive at the final this compound structure. The Passerini reaction is notable for its operational simplicity and the structural complexity of its products. researchgate.netnih.gov

Reaction Type Components Initial Product Key Feature
Ugi-4CR2-chlorobenzoic acid, cyclopentyl isocyanide, aldehyde, amineα-acylamino amideHigh convergence and atom economy. thieme-connect.denih.gov
Passerini-3CR2-chlorobenzoic acid, cyclopentyl isocyanide, aldehydeα-acyloxy amideForms α-acyloxy carboxamides in one pot. wikipedia.orgresearchgate.net

Mechanistic Investigations of this compound Synthesis and Transformations

The synthesis of this compound typically proceeds via the reaction of 2-chlorobenzoyl chloride with cyclopentylamine. This reaction is a classic example of nucleophilic acyl substitution, a cornerstone of carboxylic acid derivative chemistry.

The generally accepted mechanism for this type of reaction involves a two-step process: nucleophilic attack followed by the elimination of a leaving group. In the first step, the lone pair of electrons on the nitrogen atom of cyclopentylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This leads to the formation of a tetrahedral intermediate, where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.

In the second step, the tetrahedral intermediate collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and concurrently, the chloride ion, being a good leaving group, is expelled. A final deprotonation step, often facilitated by another molecule of cyclopentylamine or a different base, yields the stable amide product, this compound. While specific kinetic or computational studies on this exact reaction are not extensively documented in publicly available literature, this mechanistic pathway is well-established for the acylation of amines with acyl chlorides.

Transformations of this compound can be anticipated based on the reactivity of the functional groups present in the molecule: the amide linkage, the chlorinated benzene ring, and the cyclopentyl group. Mechanistic studies on closely related compounds can provide valuable insights into the potential reactivity of this compound.

One potential transformation is hydrolysis of the amide bond, which can occur under acidic or basic conditions to yield 2-chlorobenzoic acid and cyclopentylamine. The mechanism of amide hydrolysis typically involves the nucleophilic attack of water (in acidic conditions, after protonation of the carbonyl oxygen) or hydroxide (B78521) ion (in basic conditions) on the carbonyl carbon, leading to a tetrahedral intermediate that subsequently breaks down.

Furthermore, photochemical reactions represent another avenue for the transformation of halogenated benzamides. For instance, studies on 2-halo-N-pyridinylbenzamides have shown that they can undergo intramolecular cyclization upon exposure to light. nih.gov This reaction is proposed to proceed through a triplet state, involving the homolytic cleavage of the carbon-chlorine bond to form a phenyl radical. This radical can then undergo an intramolecular arylation to form a new ring system. nih.gov While the cyclopentyl group in this compound is different from the pyridinyl group, the presence of the 2-chloro substituent suggests that similar photochemical cyclization or reduction reactions could be mechanistically plausible.

Detailed mechanistic data from experimental or computational studies specifically for this compound remains a subject for further investigation. However, the foundational principles of organic reaction mechanisms provide a solid framework for understanding its synthesis and predicting its reactivity.

Precursor/ReactantReagentProductReaction TypePlausible Mechanism
2-chlorobenzoyl chlorideCyclopentylamineThis compoundAmide synthesisNucleophilic acyl substitution
This compoundWater (acid or base catalyst)2-chlorobenzoic acid, CyclopentylamineHydrolysisNucleophilic acyl substitution
This compoundUV lightPotential cyclized or reduced productsPhotochemical reactionRadical-mediated cyclization/reduction

Spectroscopic Characterization and Structural Elucidation of 2 Chloro N Cyclopentylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

The ¹H NMR spectrum of 2-chloro-N-cyclopentylbenzamide is expected to exhibit distinct signals corresponding to the aromatic protons of the chlorobenzoyl group, the amide proton, and the protons of the cyclopentyl ring.

The four protons on the substituted benzene (B151609) ring would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the influence of the electron-withdrawing chlorine atom and the amide group, these protons would likely present as a complex multiplet.

The single amide proton (N-H) would give rise to a signal that can vary in chemical shift depending on the solvent and concentration, but is generally expected in the region of δ 5.5-8.5 ppm. This peak may also exhibit broadening.

The protons of the cyclopentyl group would show characteristic signals in the aliphatic region of the spectrum. The methine proton attached to the nitrogen atom (N-CH) would be the most downfield of this group, likely appearing as a multiplet around δ 4.0-4.5 ppm due to the deshielding effect of the adjacent nitrogen. The remaining eight protons on the cyclopentyl ring would produce overlapping multiplets in the upfield region, typically between δ 1.5 and 2.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic-H 7.0 - 8.0 m
Amide-H 5.5 - 8.5 br s
N-CH (cyclopentyl) 4.0 - 4.5 m

Note: br s = broad singlet, m = multiplet. These are predicted values and may vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon, the aromatic carbons, and the cyclopentyl carbons.

The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift, typically in the range of δ 165-175 ppm.

The six aromatic carbons would produce signals in the region of δ 120-140 ppm. The carbon atom bonded to the chlorine atom (C-Cl) and the carbon atom bonded to the carbonyl group would have distinct chemical shifts influenced by these substituents.

The carbons of the cyclopentyl ring would appear in the aliphatic region. The methine carbon attached to the nitrogen (N-CH) would be the most downfield of this set, expected around δ 50-60 ppm. The other two pairs of equivalent methylene (B1212753) carbons (CH₂) of the cyclopentyl ring would be found further upfield, typically between δ 20 and 35 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O 165 - 175
Aromatic C-Cl 130 - 135
Aromatic C-C=O 135 - 140
Other Aromatic C 120 - 130
N-CH (cyclopentyl) 50 - 60

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

A prominent absorption band is expected for the amide N-H stretching vibration, typically appearing in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group would give a strong, sharp peak around 1630-1680 cm⁻¹. The presence of a C-N stretching vibration would likely be observed in the 1200-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-Cl stretching vibration would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Bond Vibration Predicted Frequency (cm⁻¹)
Amide N-H stretch 3300 - 3500
Carbonyl C=O stretch 1630 - 1680
Amide C-N stretch 1200 - 1400
Aromatic C-H stretch > 3000
Alkyl C-H stretch < 3000

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak.

Common fragmentation pathways would likely involve the cleavage of the amide bond. This could lead to the formation of a 2-chlorobenzoyl cation and a cyclopentylaminyl radical, or a 2-chlorophenyl radical and a cyclopentylcarboxamide cation. The fragmentation of the cyclopentyl ring is also a possibility.

Advanced Spectroscopic Techniques for Comprehensive Structural Analysis

For an unambiguous and complete structural elucidation of this compound, advanced spectroscopic techniques could be employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would definitively establish the proton-proton and proton-carbon correlations, respectively. This would allow for the precise assignment of all ¹H and ¹³C NMR signals. Furthermore, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition with high accuracy. While not detailed here due to the lack of specific experimental data, these advanced methods are crucial for the rigorous characterization of novel compounds.

Computational Chemistry and Theoretical Investigations of 2 Chloro N Cyclopentylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of 2-chloro-N-cyclopentylbenzamide. nih.govmdpi.com These methods offer a detailed understanding of the molecule's fundamental properties.

Molecular Geometry Optimization and Conformational Analysis

The optimization of molecular geometry is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule. aps.orgwisc.edu For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Conformational analysis further explores the different spatial arrangements, or conformers, that the molecule can adopt due to rotation around its single bonds. nih.govscribd.com This analysis is critical for understanding how the molecule's shape influences its interactions with other molecules.

Computational studies on related benzamide (B126) derivatives have demonstrated the importance of identifying the global minimum energy conformation. For instance, calculations on fluoro-, chloro-, and proteo-alkene isosteres of Gly-Pro and Pro-Pro have shown how subtle changes in chemical structure can significantly alter conformational preferences, which in turn affects their biological activity. nih.gov The most stable conformer of a molecule is the one that possesses the lowest potential energy.

Electronic Property Mapping

The molecular electrostatic potential (MEP) is a valuable tool for understanding the electronic distribution within a molecule and predicting its reactivity. uni-muenchen.denih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. uni-muenchen.de Green regions represent areas of neutral potential. nih.gov For this compound, the MEP would highlight the electronegative oxygen and chlorine atoms as regions of negative potential, making them likely sites for interaction with positively charged species. Conversely, the hydrogen atoms of the amide group and the cyclopentyl ring would exhibit positive potential.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgyoutube.com The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis can predict its reactivity in various chemical reactions and its potential to interact with biological targets.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational landscape and interaction dynamics. biorxiv.orgnih.gov By simulating the movements of atoms and molecules, MD can reveal how this compound explores different conformations and how it interacts with its environment, such as a solvent or a biological receptor. nih.govfrontiersin.org

These simulations are particularly useful for understanding the flexibility of the molecule and identifying the most populated conformational states. nih.gov For instance, MD simulations can show how the cyclopentyl ring and the benzamide group move relative to each other, which can be critical for its binding to a target protein.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. mdpi.comnih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. nih.govmdpi.com

Elucidation of Putative Binding Modes and Affinities

Molecular docking studies of this compound and related compounds can elucidate their putative binding modes within the active site of a target protein. mdpi.comtandfonline.com These studies can predict the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net The docking score, a measure of the binding affinity, can be used to rank different compounds and to prioritize them for further experimental testing. mdpi.com

For example, a study on dipeptidyl nitriles as cruzain inhibitors revealed that the binding involved the formation of a covalent bond with the catalytic cysteine residue of the enzyme. nih.govpsu.edu Such detailed information on binding modes is crucial for the rational design of more potent and selective inhibitors.

Below is a table summarizing the types of computational studies and their applications to this compound:

Computational Method Application to this compound Key Insights
DFT Calculations Electronic structure, reactivity prediction nih.govmdpi.combeilstein-journals.orgmongoliajol.infoOptimized geometry, electronic properties, reactivity indices
Molecular Geometry Optimization Determination of the lowest energy conformation aps.orgutwente.nlresearchgate.netStable 3D structure, bond lengths and angles
Conformational Analysis Exploration of different spatial arrangements nih.govscribd.comIdentification of stable conformers and their relative energies
Molecular Electrostatic Potential (MEP) Mapping of electronic density and reactivity sites uni-muenchen.denih.govd-nb.infoPrediction of electrophilic and nucleophilic attack sites
Frontier Molecular Orbital (FMO) Theory Analysis of HOMO and LUMO for reactivity libretexts.orgyoutube.compku.edu.cnnih.govUnderstanding of chemical reactivity and kinetic stability
Molecular Dynamics (MD) Simulations Study of conformational changes and interactions over time biorxiv.orgnih.govnih.govmdpi.comDynamic behavior, flexibility, and interaction patterns
Molecular Docking Prediction of ligand-target binding modes and affinities nih.govnih.govmdpi.comresearchgate.netIdentification of key interactions and ranking of potential binders

Rational Design Strategies Guided by Docking Insights

Computational docking studies have become an indispensable tool in the rational design of novel benzamide derivatives, including analogs of this compound. These in silico techniques provide valuable insights into the putative binding modes of ligands within the active sites of biological targets, thereby guiding the strategic modification of chemical structures to enhance potency and selectivity.

In studies of compounds structurally related to this compound, molecular docking has been instrumental in understanding key structure-activity relationships (SAR). For instance, in the design of inhibitors targeting vascular endothelial growth factor receptor 2 (VEGFR-2), docking studies of various N-cyclopentylbenzamide derivatives have been performed. These investigations have highlighted the importance of the cyclopentyl group in occupying a hydrophobic pocket within the enzyme's active site. The amide linker is often observed to form crucial hydrogen bond interactions with backbone residues of the target protein.

One rational design approach involves the exploration of different substituents on the benzamide core to optimize interactions with the target. For example, in the development of benzoxazole (B165842) derivatives incorporating a cyclopentylbenzamide moiety, docking simulations were used to confirm the proposed binding rationale. tandfonline.com These studies suggested that the cyclopentyl group provides a suitable hydrophobic tail, and modifications to other parts of the molecule could enhance binding affinity. tandfonline.com

Furthermore, docking insights can guide the design of hybrid molecules. By combining the favorable binding features of a known active scaffold with the N-cyclopentylbenzamide moiety, novel compounds with potentially improved pharmacological profiles can be conceptualized. An in silico study was conducted to support the design of such a hybrid, confirming the intended binding mode. tandfonline.com

The general strategy often involves validating the docking protocol by redocking a known co-crystallized ligand into the target's active site. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose gives confidence in the ability of the docking algorithm to predict binding orientations accurately. tandfonline.com Once validated, a series of designed analogs can be docked to prioritize synthesis towards compounds with the most favorable predicted binding energies and interaction patterns.

A summary of representative docking insights from studies on analogous compounds is presented below:

Target ProteinLigand FeatureObserved Interaction/InsightReference
VEGFR-2Cyclopentyl groupOccupies a hydrophobic region, contributing to binding affinity. tandfonline.com
VEGFR-2Amide linkerForms key hydrogen bonds with active site residues. tandfonline.com
ThrombinN-cyclopentylbenzamide coreServes as a scaffold for building inhibitors with specific interactions. nih.gov
Various KinasesBenzamide scaffoldAllows for substitution at various positions to probe for additional interactions and improve selectivity. nih.gov

These examples, while not directly on this compound, illustrate the established computational strategies that are applied to this class of compounds for rational drug design.

In Silico Prediction of Chemical Reactivity and Selectivity

In silico methods are not only pivotal for predicting binding affinity but also for assessing the chemical reactivity and selectivity of molecules like this compound. These computational predictions are crucial for understanding a compound's metabolic fate, potential for off-target effects, and for optimizing synthetic routes.

Computational tools can predict various physicochemical and pharmacokinetic properties that are related to reactivity and selectivity. For instance, in a study on new benzamide derivatives, in silico methods were used to calculate properties such as logP (lipophilicity), polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Pharmacokinetic and toxicity profiles, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, are also routinely predicted using computational models. For a series of benzamide derivatives, in silico predictions of human intestinal absorption, blood-brain barrier (BBB) permeability, and potential for toxicities such as AMES mutagenicity, cardiotoxicity, and hepatotoxicity were conducted. mdpi.com Such predictions are vital for early-stage identification of liabilities that could hinder the development of a drug candidate.

The prediction of metabolic sites is another critical application of in silico tools. By identifying which parts of a molecule are most susceptible to metabolic enzymes (e.g., Cytochrome P450s), rational design strategies can be employed to block these sites, for instance, through deuteration, to improve the compound's pharmacokinetic profile. google.com

Furthermore, computational approaches have been developed to rationalize and predict the selectivity of chemical reactions, such as palladium-catalyzed C-H activation. chemrxiv.org These methods can automatically generate and analyze reaction intermediates to predict the most likely products, which is invaluable for planning the synthesis of complex molecules and understanding regioselectivity. chemrxiv.org

Below is a table summarizing the types of in silico predictions relevant to the chemical reactivity and selectivity of compounds like this compound.

Predicted PropertyComputational MethodRelevance to Reactivity and SelectivityReference
HOMO/LUMO EnergiesQuantum Mechanics (e.g., DFT)Predicts chemical reactivity and kinetic stability. mdpi.com
Molecular Electrostatic Potential (MEP)Quantum MechanicsIdentifies electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack.
Pharmacokinetic Properties (ADMET)QSAR, Machine Learning ModelsPredicts absorption, distribution, metabolism, excretion, and toxicity, which are influenced by reactivity. mdpi.com
Site of Metabolism PredictionRule-based systems, Machine LearningIdentifies metabolically labile sites, guiding modifications to enhance stability. google.com
Reaction SelectivityComputational Reaction Path AnalysisPredicts the outcome of chemical reactions, aiding in synthetic planning. chemrxiv.org

These computational approaches provide a powerful framework for the comprehensive evaluation of the chemical behavior of this compound, guiding its potential development and application.

Chemical Reactivity and Derivatization Strategies of 2 Chloro N Cyclopentylbenzamide

Benzamide (B126) Moiety Transformations

The amide bond and its adjacent carbonyl group are central to the chemical identity of 2-chloro-N-cyclopentylbenzamide, providing multiple avenues for structural alteration.

Amide N-Substitution Reactions

The nitrogen atom of the secondary amide in this compound can undergo substitution reactions, most notably transamidation and N-alkylation, to yield new amide derivatives.

Transamidation offers a method for replacing the cyclopentylamino group with a different amine. While direct transamidation of unactivated secondary amides is challenging, activation of the amide nitrogen, often with a tert-butoxycarbonyl (Boc) group, facilitates the reaction. rsc.orgacs.org Studies have shown that N-Boc activated secondary benzamides can undergo transamidation with various amines, including weakly nucleophilic aromatic amines, often without the need for a transition-metal catalyst. rsc.orgbohrium.comresearchgate.net For example, N-Boc protected benzamides react with amines in the presence of reagents like lithium bis(trimethylsilyl)amide (LiHMDS) or under microwave-assisted, catalyst-free conditions to yield the transamidated products. rsc.orgbohrium.com Nickel-catalyzed methods have also been developed that allow for the reductive transamidation of Boc-activated secondary amides with nitroarenes, providing a direct route to N-aryl benzamides. acs.org

N-alkylation represents another key transformation. General methods for the N-alkylation of secondary amides often employ a strong base to deprotonate the amide followed by reaction with an alkyl halide. nih.gov Furthermore, catalytic methods using ruthenium or iridium complexes enable the N-alkylation of amides with alcohols through a hydrogen transfer mechanism.

Modifications of the Amide Carbonyl Functionality

The carbonyl group of the amide is a key site for reactivity. One of the most significant transformations is its reduction to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce the amide carbonyl of this compound to a methylene (B1212753) group, yielding the corresponding secondary amine, 1-((2-chlorophenyl)methyl)-N-cyclopentanamine.

Additionally, the amide functionality can participate in cycloaddition reactions. Research has demonstrated that N-cyclopentylbenzamide can react with alkynes in the presence of triflic anhydride (B1165640) (Tf₂O) and a base like 2-chloropyridine. This reaction proceeds through electrophilic activation of the amide, leading to the formation of highly substituted pyrimidine (B1678525) structures. This transformation highlights a sophisticated way to leverage the amide group for the construction of complex heterocyclic systems.

Cyclopentyl Ring Functionalization

Direct functionalization of the cyclopentyl ring in a pre-formed this compound molecule is synthetically challenging. A more common and strategic approach involves the synthesis of the target molecule from an already functionalized cyclopentylamine (B150401).

Alkyl Substitutions on the Cyclopentyl Ring

To synthesize derivatives with alkyl groups on the cyclopentyl ring, the typical strategy begins with a substituted cyclopentylamine. For instance, a methylcyclopentylamine could be reacted with 2-chlorobenzoyl chloride to yield N-(methylcyclopentyl)-2-chlorobenzamide. This approach is more straightforward than attempting to directly alkylate the C-H bonds of the cyclopentyl ring on the final benzamide product.

Modern synthetic methods, such as palladium-catalyzed alkene carboamination reactions, provide stereocontrolled pathways to create functionalized aminocyclopentanes which can then serve as precursors. umich.edu These advanced methods allow for the precise installation of both the amine handle and other substituents on the cyclopentane (B165970) core before its incorporation into the final benzamide structure.

Stereochemical Modifications of the Cyclopentyl Moiety

The stereochemistry of the cyclopentyl ring can significantly influence the biological properties of the molecule. Controlling and modifying the stereocenters on this ring is a key aspect of medicinal chemistry. The synthesis of stereochemically defined derivatives of this compound is typically achieved by using enantiomerically pure or diastereomerically enriched cyclopentylamine precursors.

For example, the regio- and stereoselective ring-opening of aminocyclopentene epoxides with various nucleophiles can generate a library of diaminocyclopentanol derivatives with well-defined stereochemistry. beilstein-journals.orgresearchgate.net These functionalized cyclopentanols can then be converted into the desired cyclopentylamine precursors for subsequent amidation with 2-chlorobenzoyl chloride, yielding benzamides with specific stereochemical configurations on the cyclopentyl ring.

Aromatic Ring Substitutions

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), allowing for the introduction of a wide range of functional groups. The outcome of these reactions is governed by the directing effects of the two existing substituents: the chloro group and the N-cyclopentylcarboxamido group. dalalinstitute.com

Both the chlorine atom and the N-acylamino group are ortho, para-directing substituents. libretexts.org However, both groups are also deactivating, meaning they make the aromatic ring less reactive towards electrophiles compared to benzene itself. libretexts.orgmasterorganicchemistry.com The chlorine atom is deactivating due to its inductive electron-withdrawing effect, while the amide group is deactivating because its resonance-donating ability is outweighed by the strong electron-withdrawing effect of the adjacent carbonyl group. The positions most susceptible to electrophilic attack are C-4 (para to the chloro group and meta to the amide) and C-5 (meta to the chloro group and ortho to the amide).

Experimental evidence from related compounds supports this reactivity pattern. For instance, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrates that nitration and sulfamoylation can be achieved on the 2-chlorobenzamide (B146235) core. google.com This indicates that functional groups can be introduced at the C-4 and C-5 positions of the aromatic ring, leading to polysubstituted derivatives. beilstein-journals.orgacs.org

Below is a table summarizing representative electrophilic aromatic substitution reactions on a benzamide core.

ReactionReagentsPosition of SubstitutionProduct Type
NitrationHNO₃, H₂SO₄C-4 / C-5Nitrobenzamide derivative
HalogenationBr₂, FeBr₃C-4 / C-5Bromobenzamide derivative
SulfonationSO₃, H₂SO₄C-4 / C-5Benzamidesulfonic acid derivative
Friedel-Crafts AcylationRCOCl, AlCl₃C-5Acylbenzamide derivative

Electrophilic Aromatic Substitution Reactions on the Chlorinated Phenyl Ring

The benzene ring of this compound is influenced by two substituents: the chloro group and the N-cyclopentylcarboxamide group. Both groups are deactivating towards electrophilic aromatic substitution (EAS), meaning reactions will generally require stronger electrophiles and potentially harsher conditions compared to unsubstituted benzene. csbsju.edu The directing effects of these substituents are crucial in determining the regioselectivity of substitution.

Chloro Group (-Cl): This is an ortho-, para-directing group due to the ability of its lone pairs to stabilize the cationic intermediate (arenium ion) through resonance. However, its inductive effect is electron-withdrawing, which deactivates the ring.

N-cyclopentylcarboxamide Group (-CONH-cyclopentyl): This amide group is a meta-directing deactivator. The carbonyl group withdraws electron density from the ring, making the ortho and para positions electron-deficient.

When both groups are present, their directing effects are combined. The chloro group at position 2 directs incoming electrophiles to positions 4 and 6 (para and ortho, respectively). The amide group at position 1 directs to positions 3 and 5 (meta). The position C-4 is para to the chloro group and meta to the amide group, making it a likely site for substitution. Position C-6 is ortho to the chloro group and ortho to the amide, which is a sterically hindered and electronically disfavored position. Position C-5 is meta to both groups. Therefore, electrophilic substitution is most likely to occur at the C-4 position, driven by the strong para-directing effect of the chlorine atom.

Typical EAS reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to yield the 4-substituted product primarily. The formation of the cationic arenium intermediate is a key step in these reactions, which is then restored to an aromatic system by the loss of a proton. csbsju.edu

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsMajor Product (Predicted)
NitrationHNO₃, H₂SO₄2-chloro-N-cyclopentyl-4-nitrobenzamide
BrominationBr₂, FeBr₃4-bromo-2-chloro-N-cyclopentylbenzamide
AcylationRCOCl, AlCl₃4-acyl-2-chloro-N-cyclopentylbenzamide

Nucleophilic Aromatic Substitution at the Chloro Position

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging but can be facilitated by the presence of strong electron-withdrawing groups at the ortho and/or para positions. lumenlearning.com, researchgate.net These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack. lumenlearning.com

In this compound, the N-cyclopentylcarboxamide group at the ortho position is electron-withdrawing, which can activate the chloro-substituted carbon for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the ring, breaking the aromaticity, followed by the elimination of the chloride leaving group to restore the aromatic system. youtube.com, scribd.com While chlorobenzene (B131634) itself reacts with strong nucleophiles only under harsh conditions (e.g., NaOH at 350 °C), the presence of the ortho-amide group in this compound should facilitate substitution under milder, though likely still forcing, conditions. pressbooks.pub

A close analog, 4-amino-2-chloro-N-cyclopentylbenzamide, is known to undergo nucleophilic substitution where the chlorine atom is replaced by various nucleophiles. This supports the feasibility of SNAr reactions at the chloro position of this compound with nucleophiles such as amines, alkoxides, or thiolates to generate a variety of derivatives.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

NucleophileReagent ExamplePotential Product
AmineR₂NH2-(dialkylamino)-N-cyclopentylbenzamide
AlkoxideNaOR2-alkoxy-N-cyclopentylbenzamide
ThiolateNaSR2-(alkylthio)-N-cyclopentylbenzamide
Hydroxide (B78521)NaOH2-hydroxy-N-cyclopentylbenzamide

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling) at the Chloro Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they work effectively with aryl chlorides as substrates. researchgate.net, nih.gov The Suzuki-Miyaura coupling, which couples an aryl halide with an organoboron compound, is a particularly versatile and widely used example. organic-chemistry.org

The chlorine atom of this compound serves as an excellent handle for these transformations. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. beilstein-journals.org

This strategy allows for the introduction of a wide array of substituents at the 2-position of the benzamide core. Aryl, heteroaryl, or alkyl groups can be introduced using the corresponding boronic acids or boronate esters. nih.gov, organic-chemistry.org This method is highly valued in pharmaceutical and materials science for its functional group tolerance and generally mild reaction conditions. researchgate.net

Table 3: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid/EsterCatalystBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂ON-cyclopentyl-[1,1'-biphenyl]-2-carboxamide
3-Pyridylboronic acidPd(dppf)Cl₂Cs₂CO₃TolueneN-cyclopentyl-2-(pyridin-3-yl)benzamide
Methylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-DioxaneN-cyclopentyl-2-methylbenzamide

Introduction of Analytical Tags and Functional Probes through Derivatization

The derivatization of this compound provides a platform for introducing moieties that can serve as analytical tags or functional probes. These tags are essential for studying the biological activity, distribution, and target engagement of the parent molecule.

Strategies for introducing such tags often leverage the reactivity of the scaffold described in the previous sections. For instance, a functional group introduced via nucleophilic substitution or cross-coupling can be used for subsequent conjugation.

Via Nucleophilic Substitution: An amino or hydroxyl group introduced at the 2-position can serve as a reactive handle. For example, a 2-amino-N-cyclopentylbenzamide derivative could be acylated with a fluorescent dye (like fluorescein (B123965) isothiocyanate) or a biotin (B1667282) tag.

Via Cross-Coupling: A Suzuki-Miyaura coupling reaction can be used to install a boronic acid that already contains a protected functional group (e.g., an aminophenylboronic acid). After the coupling, the protecting group can be removed, and the resulting amino group can be functionalized with a desired probe. nih.gov

This approach has been used in the development of various biologically active compounds, such as kinase inhibitors and apoptosis inducers, where fluorescent tags or other probes are attached to a core structure to facilitate biological evaluation. nih.gov For example, similar benzamide structures have been functionalized to create probes for studying enzyme inhibition.

Table 4: Strategies for Introducing Functional Probes

Initial ReactionIntermediateProbe ConjugationExample ProbeFinal Product
Nucleophilic Substitution with NH₃2-amino-N-cyclopentylbenzamideAmide bond formationBiotin-NHS esterBiotin-tagged benzamide
Suzuki Coupling with 4-aminophenylboronic acid2-(4-aminophenyl)-N-cyclopentylbenzamideReaction with fluorophoreFluorescein isothiocyanateFluorescently-tagged benzamide
Nucleophilic Substitution with HS(CH₂)₂OHN-cyclopentyl-2-((2-hydroxyethyl)thio)benzamideEsterificationA photo-affinity labelBenzamide with photo-affinity probe

Scaffold Modification and Structure Activity Relationship Sar Studies on 2 Chloro N Cyclopentylbenzamide Derivatives

Design Principles for Benzamide (B126) Analogues

The design of analogues based on the 2-chloro-N-cyclopentylbenzamide scaffold is guided by established medicinal chemistry principles to enhance potency, selectivity, and pharmacokinetic profiles.

Fragment-based drug discovery (FBDD) is a strategic approach that begins with the identification of small, low-molecular-weight fragments that bind to a biological target. spirochem.com These fragments serve as starting points for building more potent and selective lead compounds. In the context of this compound, this approach would involve screening a library of fragments to identify those that bind to a specific target.

Once a fragment hit is identified, it can be grown or linked to develop more complex molecules. For instance, a fragment-based approach was utilized to develop inhibitors for the FtsZ protein, starting from a simple 3-methoxybenzamide. researchgate.net This initial fragment was optimized into a more potent lead compound by exploring substitutions on the benzamide scaffold. researchgate.net This strategy allows for the efficient exploration of chemical space and better control over the physicochemical properties of the resulting compounds. researchgate.net

A typical FBDD workflow for developing analogues of this compound might involve:

Screening a fragment library for binding to the target of interest.

Identifying fragments that bind to the target, even with low affinity.

Using techniques like X-ray crystallography or NMR to determine the binding mode of the fragments.

Growing the fragment by adding chemical moieties that extend into adjacent binding pockets.

Linking two or more fragments that bind to different sites on the target.

This iterative process of fragment identification, characterization, and elaboration can lead to the discovery of novel and potent derivatives of this compound.

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the properties of a lead compound by replacing a functional group with another that has similar steric and electronic characteristics. spirochem.commdpi.com This approach can be used to improve a compound's potency, selectivity, metabolic stability, and toxicity profile. spirochem.com For the this compound scaffold, bioisosteric replacements can be applied to various parts of the molecule.

The amide bond itself is a common target for bioisosteric replacement due to its potential for metabolic cleavage. nih.gov Non-classical bioisosteres for the amide group include heterocycles like 1,2,3-triazoles, oxadiazoles, and pyrazoles. nih.govnih.govmdpi.com These replacements can mimic the geometry and electronic properties of the amide bond while offering improved metabolic stability. nih.gov For example, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been successfully employed in the design of various bioactive compounds. mdpi.com

Other bioisosteric replacements can be considered for other parts of the this compound molecule. For instance, the chlorine atom on the phenyl ring could be replaced with other halogens (e.g., fluorine, bromine) or other electron-withdrawing groups (e.g., trifluoromethyl) to modulate the electronic properties and binding interactions of the molecule. Similarly, the cyclopentyl group could be replaced with other cyclic or acyclic alkyl groups to explore the impact on binding affinity and selectivity.

Table 1: Examples of Bioisosteric Replacements for the Amide Group

Original Group Bioisosteric Replacement Potential Advantages
Amide (-CONH-) 1,2,3-Triazole Increased metabolic stability, altered hydrogen bonding capacity. nih.gov
Amide (-CONH-) 1,2,4-Oxadiazole Improved pharmacokinetic properties, acts as a rigid linker. nih.govmdpi.com
Amide (-CONH-) Thioamide (-CSNH-) Altered electronic properties and hydrogen bonding. nih.gov

Systematic Modifications at the Benzamide Nitrogen (N-substitution)

Modifications to the substituent on the benzamide nitrogen can have a significant impact on the biological activity of this compound derivatives. SAR studies have shown that the nature of the N-substituent is critical for potency and selectivity.

In a study of N-(2-aminophenyl)benzamide derivatives as histone deacetylase (HDAC) inhibitors, substitutions on the aminophenyl ring were explored. nih.gov While this is a different part of the molecule, the principles of substitution can be applied. For instance, introducing various substituents can probe the steric and electronic requirements of the binding pocket.

In another series of N-substituted benzamide derivatives evaluated as antitumor agents, the nature of the group attached to the amide nitrogen was found to be crucial for activity. researchgate.net The study highlighted that modifications at this position could influence the compound's ability to interact with its target. researchgate.net

For this compound, systematic modifications could involve replacing the cyclopentyl group with a variety of other moieties, including:

Other cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) to assess the impact of ring size.

Acyclic alkyl groups (e.g., isopropyl, tert-butyl) to evaluate the effect of branching and flexibility.

Aromatic or heteroaromatic rings to introduce potential for π-stacking interactions.

These modifications would help to define the optimal size, shape, and lipophilicity of the N-substituent for a given biological target.

Systematic Modifications of the Cyclopentyl Moiety

Research on adenosine (B11128) A1 receptor agonists has shown that modifications to a cyclopentyl ring can significantly affect potency and selectivity. cam.ac.ukacs.org In one study, the introduction of benzyloxy or phenoxy substituents on the cyclopentyl ring led to compounds with improved affinity for the receptor. cam.ac.uk This suggests that the cyclopentyl group can be a scaffold for introducing additional functionalities that can engage in specific interactions with the target.

In another study on RORγt inverse agonists, exploration of the cyclopentyl moiety of N-indanyl benzamides led to the identification of potent compounds. nih.gov This highlights the importance of the cycloalkyl group in achieving high affinity.

Table 2: Hypothetical SAR of Cyclopentyl Moiety Modifications

Modification Rationale Expected Outcome
Varying ring size (cyclobutyl, cyclohexyl) To probe the size of the hydrophobic binding pocket. May increase or decrease binding affinity depending on the pocket dimensions.
Introducing substituents on the ring To add new interaction points (e.g., hydrogen bond donors/acceptors). Could enhance potency and selectivity if the substituents interact favorably with the target.

Systematic Modifications on the Chlorinated Phenyl Ring

The 2-chloro-phenyl ring is a critical component of the this compound scaffold, and modifications to this ring can significantly alter the compound's properties. The position and nature of substituents on the phenyl ring can influence electronic distribution, conformation, and potential for interactions with the target.

Studies on benzamide derivatives have shown that the substitution pattern on the phenyl ring is a key determinant of activity. For example, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, substitutions at the ortho-, meta-, and para-positions of the benzamide phenyl ring led to significant changes in potency. nih.gov A methoxy (B1213986) group at the para-position was found to be particularly favorable for agonistic activity. nih.gov

Moving the chlorine to the 3- or 4-position to understand the positional importance.

Replacing the chlorine with other halogens (F, Br, I) to investigate the effect of halogen size and electronegativity.

Introducing additional substituents on the phenyl ring to explore further interactions with the target.

For instance, the introduction of a second chlorine atom on the phenyl ring has been shown to enhance the anticancer activity of some compounds. sci-hub.se

Table 3: SAR of Phenyl Ring Substitutions in Benzamide Analogues

Compound R1 R2 R3 Activity (EC50 in µM)
Analogue 1 H H H 0.87
Analogue 2 H H Cl 0.52
Analogue 3 H H F 0.45
Analogue 4 H H OCH3 0.059
Analogue 5 F H OCH3 0.041

Data adapted from a study on GPR35 agonists. nih.gov

Elucidation of Key Structural Motifs for Molecular Interactions

Understanding the key structural motifs responsible for molecular interactions is the ultimate goal of SAR studies. For this compound derivatives, these interactions can include hydrogen bonds, hydrophobic interactions, and π-stacking interactions.

The amide group is a key hydrogen bonding motif. nih.gov The NH group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. The planarity of the amide bond also plays a role in orienting the substituents for optimal interaction with the target.

The chlorinated phenyl ring can participate in various interactions. The chlorine atom can form halogen bonds, which are increasingly recognized as important in molecular recognition. jst.go.jp The aromatic ring itself can engage in π-π stacking or π-cation interactions with aromatic residues in the binding site.

The cyclopentyl group primarily contributes to hydrophobic interactions. nih.gov The size and shape of the hydrophobic pocket in the target protein will determine the optimal size and conformation of this group.

Molecular modeling and X-ray crystallography are powerful tools for elucidating these interactions. For example, a molecular docking study of benzamide derivatives as mGluR5 negative allosteric modulators revealed the importance of hydrogen bonds and π-π stacking interactions for binding. nih.gov Similarly, the analysis of benzamide crystal structures has provided insights into the interplay of hydrogen bonding and π-π interactions in the solid state. rsc.org

By combining the results of systematic modifications with structural biology and computational studies, a detailed picture of the key molecular interactions driving the activity of this compound derivatives can be developed. This knowledge is invaluable for the rational design of new and improved compounds.

Advanced Analytical Techniques in 2 Chloro N Cyclopentylbenzamide Research

Chromatography-Mass Spectrometry Integration (e.g., GC-MS, LC-MS/MS) for Purity Assessment and Identity Confirmation

The coupling of chromatography with mass spectrometry is a powerful analytical strategy for the definitive identification and purity evaluation of chemical compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are instrumental in the analysis of 2-chloro-N-cyclopentylbenzamide.

In this integrated approach, the chromatography component first separates the compound from any impurities, synthesis byproducts, or degradation products within a sample. technologynetworks.com The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge (m/z) ratio. This provides a molecular weight for the compound, serving as a primary method of identity confirmation. technologynetworks.com

For this compound, with a molecular formula of C₁₂H₁₄ClNO, the expected molecular weight is approximately 223.7 g/mol . sigmaaldrich.com LC-MS analysis has been used to confirm its identity and assess its purity, with findings indicating a purity level greater than 95%. biorxiv.org In other analyses involving related amide compounds, GC-MS has demonstrated the capability to confirm purities in excess of 98%. jocs.jp

Tandem mass spectrometry (MS/MS) further enhances analytical confidence. In this technique, a specific parent ion (for instance, the molecular ion of this compound) is selected, fragmented, and the resulting daughter ions are analyzed. technologynetworks.com This fragmentation pattern is unique and characteristic of the molecule's structure, providing an additional layer of identity confirmation. The selection of multiple reaction monitoring (MRM) transitions, each consisting of a parent ion and a specific daughter ion, allows for highly sensitive and selective quantification. technologynetworks.comunc.edu

TechniqueApplicationFindingCitation
LC-MSPurity Assessment>95% purity confirmed. biorxiv.org
GC-MSPurity AssessmentCapable of determining purities >98% for related products. jocs.jp
LC-MS/MSIdentity & QuantificationConfirms identity through specific parent-daughter ion transitions. technologynetworks.comunc.edu

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture. openaccessjournals.comresearchgate.net It is widely applied in the analysis of this compound to ensure purity and determine concentration. HPLC operates by passing a sample mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). biomedpharmajournal.org The components of the mixture are separated based on their differing affinities for the stationary phase. researchgate.net

Reversed-phase HPLC is the most common mode used for compounds like this compound. biomedpharmajournal.org A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. openaccessjournals.comsielc.com

The development of an HPLC method involves the careful selection of chromatographic conditions to achieve optimal separation. openaccessjournals.com Key parameters that are optimized include the column type, the mobile phase composition (either isocratic with a constant composition or gradient with a changing composition), and the detector settings. openaccessjournals.comdtic.mil For quantification, a detector (commonly a UV-Vis detector) measures the analyte as it elutes from the column. dtic.mil The area under the resulting chromatographic peak is proportional to the concentration of the compound in the sample. This allows for precise quantification when compared against calibration curves generated from standards of known concentration. nih.gov

ParameterTypical SelectionPurposeCitation
Mode Reversed-PhaseSeparation of moderately polar to nonpolar compounds. biomedpharmajournal.org
Stationary Phase C18 or C8 columnProvides a nonpolar surface for differential partitioning. openaccessjournals.com
Mobile Phase Acetonitrile / WaterA polar solvent system to elute the compound. The ratio can be adjusted for optimal separation. openaccessjournals.comsielc.com
Detection UV-Vis SpectrophotometryQuantifies the compound based on its absorbance of UV light. dtic.mil
Flow Rate ~1.0 mL/minControls the speed of the mobile phase through the column, affecting resolution and analysis time. dtic.mil

X-ray Crystallography for Solid-State Structural Characterization

While a crystal structure for this compound itself is not publicly available, the structure of a closely related derivative has been elucidated through X-ray diffraction. pdbj.org The compound, N-allyl-5-amidinaminooxy-propyloxy-3-chloro-N-cyclopentylbenzamide, was studied as part of a complex with the protein thrombin. pdbj.org The structure was resolved to a resolution of 2 Å, providing detailed insight into the molecule's conformation and its non-covalent interactions within the protein's binding site. pdbj.org

The process involves irradiating a single, high-quality crystal of the material with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. mdpi.com The intensities and positions of these spots are collected and analyzed. mdpi.com Using complex mathematical algorithms, this diffraction pattern is translated into a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined, revealing the exact molecular structure. nih.gov Such studies are crucial for understanding structure-activity relationships, as the specific spatial arrangement of functional groups often dictates a molecule's biological or chemical activity.

TechniqueApplicationKey Findings from Related DerivativeCitation
X-Ray Diffraction Solid-State Structure DeterminationHigh-resolution (2 Å) 3D structure of a derivative complexed with a biological target. pdbj.org
Molecular ConformationReveals the precise spatial arrangement of atoms and functional groups. nih.gov
Intermolecular InteractionsIdentifies non-covalent bonds (e.g., hydrogen bonds) with other molecules. pdbj.orgnih.gov

Biophysical Techniques for Studying Molecular Interactions (e.g., Surface Plasmon Resonance)

Biophysical techniques are essential for characterizing the interactions between molecules, such as the binding of a small molecule to a protein target. Surface Plasmon Resonance (SPR) is a prominent label-free, real-time optical technique used for this purpose. plos.org

SPR technology detects molecular binding events by measuring changes in the refractive index at the surface of a sensor chip. mdpi.com In a typical experiment, a larger molecule (e.g., a protein) is immobilized on the gold-coated sensor surface. A solution containing the small molecule of interest, such as this compound, is then flowed over the surface. The binding of the small molecule to the immobilized protein causes an increase in mass at the sensor surface, which in turn alters the local refractive index. This change is detected as a shift in the resonance angle of the plasmon, which is recorded in a sensorgram. mdpi.com

This method provides a wealth of information about the binding interaction. It can determine:

Specificity: Whether a compound binds to a target.

Kinetics: The rates of association (kₐ) and dissociation (kₑ) of the binding event.

Affinity: The equilibrium dissociation constant (Kₑ), which indicates the strength of the interaction.

While no specific SPR studies involving this compound are publicly documented, the types of molecular interactions it could form are exemplified by the X-ray crystallography study of its derivative with thrombin. pdbj.org In that structure, specific interactions such as hydrogen bonds between the ligand and amino acid residues of the protein were identified. pdbj.org SPR would be an ideal technique to quantify the strength and kinetics of these types of interactions in a dynamic, solution-based environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.